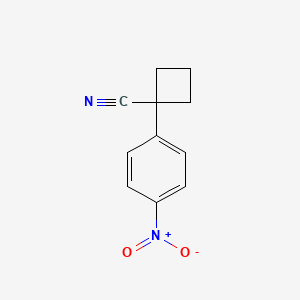
7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds with trifluoromethyl groups and heptanoic acid derivatives, which can provide insights into the chemical behavior and synthesis of similar compounds. For instance, the first paper describes a series of 7-heterocycle-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylic acids with substituted phenyl groups, which share some structural similarities with the compound .
Synthesis Analysis
The synthesis of related compounds involves the introduction of a trifluoromethyl group to confer biological activity and improve physicochemical properties. In the case of the quinoxaline derivatives, a urethane or urea linkage is used to join a substituted phenyl group to the heterocycle . Another paper discusses the cyclization of 3,5,7-trioxo-7-phenylheptanoic acid to form δ-lactones, which could be relevant to the synthesis of lactone or cyclic structures derived from heptanoic acid .
Molecular Structure Analysis
The molecular structure of compounds similar to 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid often includes a trifluoromethyl group, which is known to influence the biological activity and physicochemical properties of the molecule. The presence of a substituted phenyl group can also affect the molecule's affinity for certain receptors, as seen in the quinoxaline derivatives .
Chemical Reactions Analysis
The chemical reactions involving heptanoic acid derivatives can include cyclization, as demonstrated by the formation of δ-lactones from 3,5,7-trioxo-7-phenylheptanoic acid . This suggests that 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid could potentially undergo similar cyclization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The introduction of a trifluoromethyl group in related compounds has been shown to improve physicochemical properties such as solubility in aqueous solutions and stability to light . These properties are crucial for the development of pharmaceutical agents, as they can affect the compound's efficacy and shelf life.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The study of 7-oxo-7-(3-trifluoromethylphenyl)heptanoic acid contributes significantly to understanding crystal structures. For instance, the crystal structures of related compounds, such as 7-oxo-7(phenylamino)heptanoic acid, have been determined, highlighting intricate hydrogen-bond networks. These structures provide insights into the molecular interactions and stability of similar compounds (Feeder & Jones, 1994).
Hydrogen Bonding Studies
Research on similar keto acid structures, including 7-ethoxycarbonyl-6-oxo-7-(triphenylphosphoranlylidene)heptanoic acid, reveals intricate details about intramolecular and intermolecular hydrogen bonding. This information is vital for understanding the chemical behavior and potential applications of 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid in various fields, including pharmaceuticals and materials science (Abell, Trent, & Morris, 1991).
Pharmaceutical Intermediates Synthesis
The compound is also relevant in the synthesis of various pharmaceutical intermediates. For example, studies on the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins, indicate the potential utility of 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid in developing novel antibiotics and related medicinal compounds (Chiba, Sakaki, Takahashi, & Kaneko, 1985).
Propiedades
IUPAC Name |
7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-6-4-5-10(9-11)12(18)7-2-1-3-8-13(19)20/h4-6,9H,1-3,7-8H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBWMKYXVVNJTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620423 |
Source


|
| Record name | 7-Oxo-7-[3-(trifluoromethyl)phenyl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid | |
CAS RN |
502651-28-7 |
Source


|
| Record name | 7-Oxo-7-[3-(trifluoromethyl)phenyl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)

![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)


![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)






